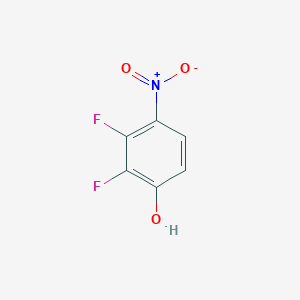

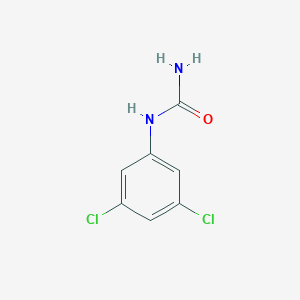

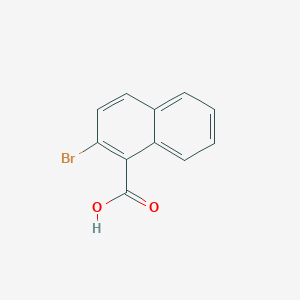

![molecular formula C9H5NO4S B175429 6-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19983-42-7](/img/structure/B175429.png)

6-Nitrobenzo[b]thiophene-2-carboxylic acid

Overview

Description

6-Nitrobenzo[b]thiophene-2-carboxylic acid is an organic compound . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Nitrobenzo[b]thiophene-2-carboxylic acid can be converted to the corresponding hydrazide by the reaction with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of 6-Nitrobenzo[b]thiophene-2-carboxylic acid consists of a benzothiophene ring with a nitro group at the 6-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis

While specific reactions involving 6-Nitrobenzo[b]thiophene-2-carboxylic acid are not detailed in the search results, thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations .Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

6-Nitrobenzo[b]thiophene-2-carboxylic acid: derivatives have been explored for their potential as anticancer agents. A study designed and synthesized a series of benzo[b]thiophene-diaryl urea derivatives, with some showing promising antiproliferative activities against cancer cell lines comparable to the reference drug sorafenib . These compounds, particularly one designated as 17d , demonstrated high activity and induced apoptosis and cell cycle arrest in cancer cells .

Organic Synthesis: Intermediate for Heterocyclic Compounds

This compound serves as an important intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. It has been used in various synthetic strategies, including the synthesis of thiophene derivatives, which are a class of biologically active compounds .

Material Science: Organic Semiconductors

Thiophene derivatives are integral in the advancement of organic semiconductors. They are utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), with 6-Nitrobenzo[b]thiophene-2-carboxylic acid playing a role in the synthesis of these materials .

Pharmacology: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

The thiophene framework is present in certain NSAIDs. For example, suprofen, which has a 2-substituted thiophene framework, is known for its anti-inflammatory properties. The compound could be involved in the synthesis or improvement of such drugs .

Corrosion Inhibition: Industrial Chemistry

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors. The nitro group in 6-Nitrobenzo[b]thiophene-2-carboxylic acid could enhance the compound’s ability to protect metals from corrosion, which is crucial in extending the life of metal components .

Biological Systems: Enzyme and Receptor Binding

Derivatives of 6-Nitrobenzo[b]thiophene-2-carboxylic acid have shown the ability to bind to a variety of enzymes and receptors in biological systems. This binding capacity makes them valuable for studying interactions at the molecular level and for drug development .

Agrochemicals: Pesticide and Herbicide Development

As an intermediate in organic synthesis, 6-Nitrobenzo[b]thiophene-2-carboxylic acid can be used in the development of agrochemicals such as pesticides and herbicides. Its structural properties may contribute to the efficacy of these products .

Dyestuff Field: Synthesis of Dyes

This compound is also used in the dyestuff field as a raw material for the synthesis of dyes. Its chemical structure allows for the creation of various dyes with specific properties required for different applications .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to have potential anticancer effects .

Mode of Action

It’s worth noting that similar compounds have demonstrated antiproliferative activities on cancer cell lines . These compounds can induce apoptosis and cell cycle arrest at the G0/G1 phase .

Biochemical Pathways

Similar compounds have been shown to bind well to the active site of the vegfr2 receptor , which plays a crucial role in angiogenesis, a process that is often upregulated in cancer.

Result of Action

Similar compounds have shown to induce apoptosis and cell cycle arrest in cancer cells .

properties

IUPAC Name |

6-nitro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHZMCSQBFHZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574113 | |

| Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrobenzo[b]thiophene-2-carboxylic acid | |

CAS RN |

19983-42-7 | |

| Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

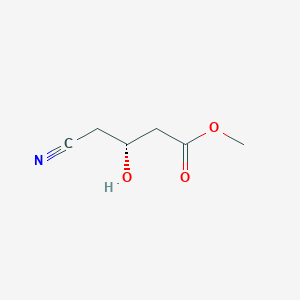

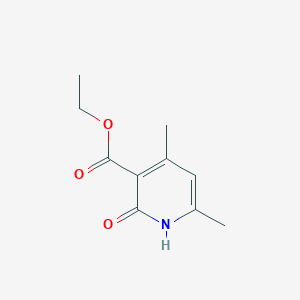

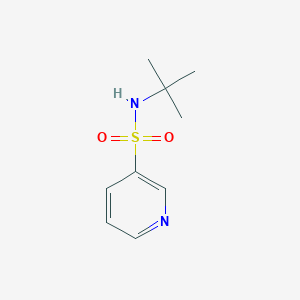

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)

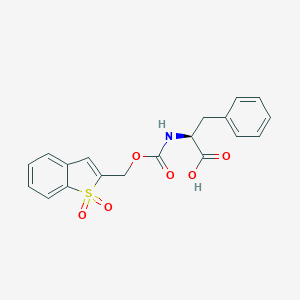

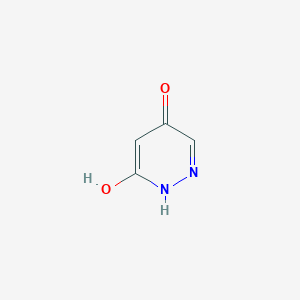

![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)